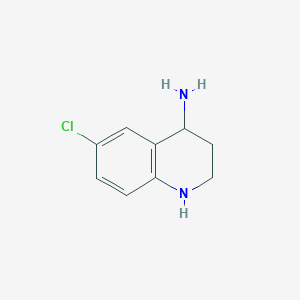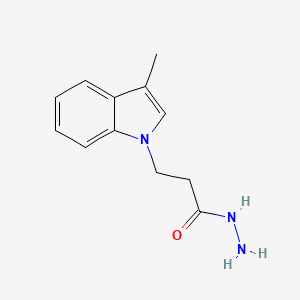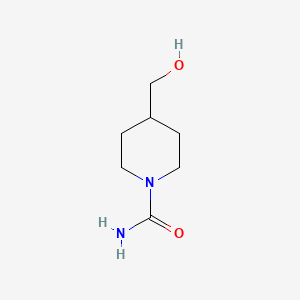![molecular formula C12H18IN3 B6142127 trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide CAS No. 6188-35-8](/img/structure/B6142127.png)
trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One common synthetic route involves multicomponent reactions where 2-aminopyridines react with arylglyoxals and Meldrum's acid to form substituted imidazo[1,2-a]pyridin-3-yl-acetic acids.
Condensation Reactions: Another method includes condensation reactions where 2-methylimidazo[1,2-a]pyridine is synthesized through intramolecular cyclization[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Halogenation: The compound can also be synthesized by halogenation reactions, such as reacting 2-methylimidazo[1,2-a]pyridine with bromine in chloroform to form 3-bromo-2-methyl-1-N-imidazo[1,2-a]pyridinium tribromide.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts, solvents, and reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions, such as halogenation, are commonly used to introduce different substituents at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Bromine (Br2) in chloroform (CHCl3) is a typical reagent for halogenation reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Halogenated derivatives, such as brominated or iodinated versions of the compound.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins like sterol 14-alpha demethylase (cyp51) and pi3 kα enzyme . These proteins play crucial roles in various biological processes, including lipid metabolism and cell signaling.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target proteins, leading to changes in their function .
Biochemical Pathways
Given its potential interaction with proteins like cyp51 and pi3 kα, it might influence lipid metabolism and cell signaling pathways .
Result of Action
Based on its potential interaction with proteins like cyp51 and pi3 kα, it might influence various cellular processes .
Biochemical Analysis
Biochemical Properties
Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazo[1,2-a]pyridine derivatives have been shown to interact with gamma-aminobutyric acid (GABA) receptors, which are critical for neurotransmission . The interaction of this compound with these receptors can modulate their activity, potentially leading to sedative and anxiolytic effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have been reported to affect the expression of genes involved in inflammatory responses . This compound may similarly modulate gene expression, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes, inhibiting or activating their activity. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling . By inhibiting these kinases, this compound can alter cell signaling pathways and affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives can degrade over time, leading to a decrease in their biological activity . Therefore, the temporal effects of this compound must be carefully monitored in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or sedative properties. At high doses, it may cause toxic or adverse effects. For instance, imidazo[1,2-a]pyridine derivatives have been reported to cause toxicity at high concentrations . Therefore, it is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, imidazo[1,2-a]pyridine derivatives have been shown to affect the activity of cytochrome P450 enzymes, which are involved in drug metabolism . By modulating the activity of these enzymes, this compound can influence the metabolism of other compounds and affect overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For instance, imidazo[1,2-a]pyridine derivatives have been reported to interact with organic cation transporters, which play a role in their cellular uptake . The distribution of this compound within tissues can also affect its localization and accumulation, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, imidazo[1,2-a]pyridine derivatives have been shown to localize in the nucleus, where they can affect gene expression . The targeting signals or post-translational modifications that direct this compound to specific subcellular locations are crucial for its biological activity.
Scientific Research Applications
Chemistry: Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide is used in organic synthesis as a building block for the construction of more complex molecules
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.
Medicine: Due to its biological activities, it is being explored for its potential use in the treatment of various diseases, including tuberculosis and cancer[_{{{CITATION{{{_4{Recent developments of imidazo 1,2- - RSC Publishing.
Industry: In material science, the compound can be used in the design and synthesis of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
2-Methylimidazo[1,2-a]pyridine:
3-Bromo-2-methyl-1-N-imidazo[1,2-a]pyridinium tribromide: A halogenated derivative with distinct chemical properties.
Uniqueness: Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide stands out due to its trimethylated structure, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
trimethyl-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]azanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N3.HI/c1-10-11(9-15(2,3)4)14-8-6-5-7-12(14)13-10;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBMPFFTRFVLGD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C[N+](C)(C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)



![2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid](/img/structure/B6142103.png)
![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)
![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)

![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)

![2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6142125.png)

